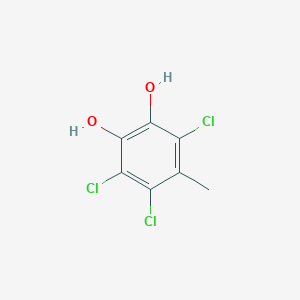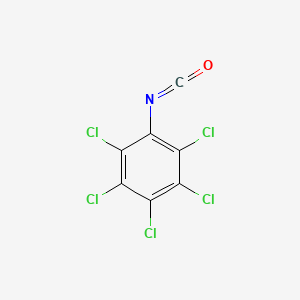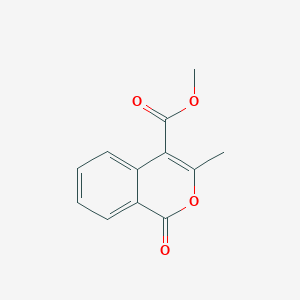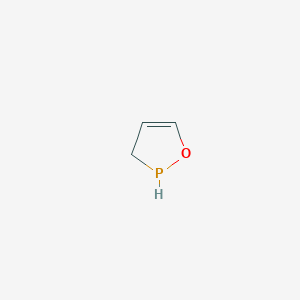
9-Anthracenemethanol, 10-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenemethanol, 10-ethyl- is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (CH₂OH) attached to the 9-position and an ethyl group at the 10-position. This compound is a colorless solid that is soluble in ordinary organic solvents. It is known for its versatility as a precursor in various chemical reactions and supramolecular assemblies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Anthracenemethanol, 10-ethyl- can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The general procedure involves suspending 9-anthraldehyde in ethanol and adding sodium borohydride. After stirring for 30 minutes at room temperature, the reaction mixture is quenched with water, and the aqueous phase is extracted with ether. The organic extract is then dried and concentrated to yield the crude alcohol, which is purified by flash column chromatography .
Industrial Production Methods: While specific industrial production methods for 9-Anthracenemethanol, 10-ethyl- are not widely documented, the synthesis typically follows similar procedures as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Anthracenemethanol, 10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted anthracene derivatives .
Applications De Recherche Scientifique
9-Anthracenemethanol, 10-ethyl- has been extensively employed in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a starting material in Diels-Alder reactions and in the synthesis of diverse organic compounds.
Biology: Employed in the study of molecular interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 9-Anthracenemethanol, 10-ethyl- involves its participation in various chemical reactions. For instance, in Diels-Alder reactions, it acts as a diene, interacting with dienophiles to form six-membered ring systems. The compound’s hydroxymethyl group can undergo proton exchange reactions, leading to the formation of different derivatives .
Comparaison Avec Des Composés Similaires
9-Anthracenemethanol: Lacks the ethyl group at the 10-position.
9-Anthraldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Anthracene: The parent compound without any functional groups.
Uniqueness: 9-Anthracenemethanol, 10-ethyl- is unique due to the presence of both a hydroxymethyl group and an ethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical syntheses and applications .
Propriétés
Numéro CAS |
29852-41-3 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(10-ethylanthracen-9-yl)methanol |
InChI |
InChI=1S/C17H16O/c1-2-12-13-7-3-5-9-15(13)17(11-18)16-10-6-4-8-14(12)16/h3-10,18H,2,11H2,1H3 |
Clé InChI |
QHPKNTLEGYQLND-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
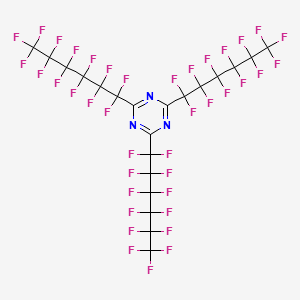
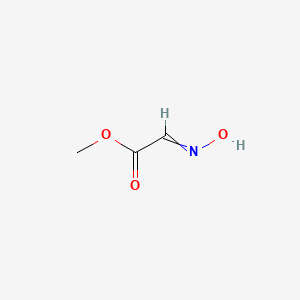
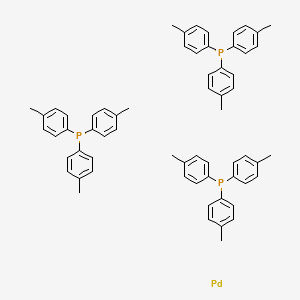
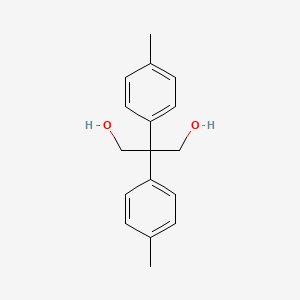


![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)

